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molecular formula C12H10N4 B8774506 N-Phenyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

N-Phenyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B8774506
M. Wt: 210.23 g/mol
InChI Key: VWOFJVJNDKWBMO-UHFFFAOYSA-N
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Patent
US08501936B2

Procedure details

A suspension of 1-phenyl-3-pyridin-2-yl-thiourea (1.0 g, 4.4 mmol) and dimethyl sulfate (0.45 mL, 4.8 mmol) in acetonitrile (6 mL) was heated at reflux for 4 hours. The mixture was cooled to room temperature and the volatiles were evaporated. 1b) To the residue was added hydroxylamine hydrochloride (0.67 g, 9.6 mmol), N,N-diisopropylethylamine (3.3 mL, 19 mmol) and dichloromethane (8 mL). The mixture was stirred at room temperature for 18 hours. Water (10 mL) was added. A nitrogen sparge tube connected to a bleach scrubber was fitted to the reaction flask. The mixture was sparged with nitrogen. The resulting oily liquid was partitioned between ethyl acetate (100 mL) and water. The organic layer was washed with water (3×20 mL), dried over magnesium sulfate and filtered. The solvent was evaporated under reduced pressure. 1c) To the residue in acetonitrile (10 mL) at −5° C. was added potassium carbonate (1.5 g, 11 mmol) followed by dropwise addition of 20% phosgene in toluene (1:4, phosgene:toluene, 2.6 mL, 4.9 mmol). The mixture was stirred for 1 hour at −5° C. then warmed to room temperature. Additional 20% phosgene in toluene (1.0 mL) and potassium carbonate (1.0 g) was added to the mixture and stirred for 48 hours. The volatiles were evaporated and the residue was partitioned between ethyl acetate (100 mL) and water. The organic layer was washed with water (3×20 mL), dried over magnesium sulfate and filtered. The solvent was evaporated under reduced pressure and the product was purified via flash chromatography utilizing an ISCO automated purification apparatus (silica gel column, elution gradient of 5%→100% ethyl acetate in heptane). Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl-amine was isolated as a yellow solid (0.17 g, 18%). MP=180-184° C. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.46-8.42 (m, 1H), 7.63-7.59 (m, 2H), 7.51-7.41 (m, 2H), 7.38-7.33 (m, 2H), 7.31 (br s, 1H), 7.02-6.97 (m, 1H), 6.90-6.85 (m, 1H). MS=211 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
[Compound]
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.67 g
Type
reactant
Reaction Step Four
Quantity
3.3 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four
[Compound]
Name
1c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.5 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.6 mL
Type
solvent
Reaction Step Six
Name
Yield
18%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=S)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(OC)(OC)(=O)=O.Cl.NO.C([N:30](CC)C(C)C)(C)C.C(=O)([O-])[O-].[K+].[K+].C(Cl)(Cl)=O>C(#N)C.C1(C)C=CC=CC=1.O.ClCCl>[C:1]1([NH:7][C:8]2[N:10]=[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]3[N:30]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=S)NC1=NC=CC=C1
Name
Quantity
0.45 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.67 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
1c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
2.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
A nitrogen sparge tube
CUSTOM
Type
CUSTOM
Details
was fitted to the reaction flask
CUSTOM
Type
CUSTOM
Details
The mixture was sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
The resulting oily liquid was partitioned between ethyl acetate (100 mL) and water
WASH
Type
WASH
Details
The organic layer was washed with water (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at −5° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (100 mL) and water
WASH
Type
WASH
Details
The organic layer was washed with water (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was purified via flash chromatography
CUSTOM
Type
CUSTOM
Details
purification apparatus (silica gel column, elution gradient of 5%→100% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NN2C(C=CC=C2)=N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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